Omacetaxine mepesuccinate;HHT

描述

Homoharringtonine (HHT) is a plant-derived alkaloid isolated from Cephalotaxus species, including Cephalotaxus harringtonia and C. fortunei . It belongs to the cephalotaxine ester family and exerts its primary anticancer effect by inhibiting protein synthesis via binding to the ribosomal A-site, preventing peptide bond formation and elongation . Clinically, HHT is approved for treating chronic myeloid leukemia (CML) after tyrosine kinase inhibitor (TKI) resistance and is used in acute myeloid leukemia (AML) regimens . Its efficacy extends to solid tumors, such as triple-negative breast cancer (TNBC), where it synergizes with paclitaxel .

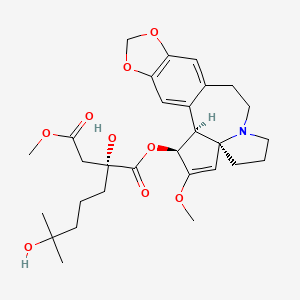

Structure

2D Structure

3D Structure

属性

Key on ui mechanism of action |

Homoharringtonine inhibits protein synthesis by not directly binding to Bcr-Abl. It binds to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. |

|---|---|

CAS 编号 |

26833-87-4 |

分子式 |

C29H39NO9 |

分子量 |

545.6 g/mol |

IUPAC 名称 |

1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |

InChI |

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1 |

InChI 键 |

HYFHYPWGAURHIV-PWNJXPRTSA-N |

手性 SMILES |

CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |

规范 SMILES |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

外观 |

Solid powder |

其他CAS编号 |

26833-87-4 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC). |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Homoharringtonine; Omacetaxine mepesuccinate; CGX-635; Myelostat; Ceflatonin; homoharringtonine; homoharringtonine, 3H-labeled, (3(R))-isomer; |

产品来源 |

United States |

准备方法

Source Material Selection

Homoharringtonine is primarily isolated from plants within the Cephalotaxus genus, notably Cephalotaxus fortunei, Cephalotaxus harringtonia, and related species. These evergreen shrubs, native to East Asia, accumulate alkaloids in their bark, leaves, roots, and seeds. The selection of plant material is influenced by seasonal variations, geographical location, and genetic factors, which collectively determine alkaloid content. For instance, mature bark harvested during autumn exhibits higher homoharringtonine concentrations compared to younger tissues.

Extraction and Isolation Techniques

The extraction process begins with drying and pulverizing plant material into coarse powder, followed by solvent extraction using ethanol or methanol under reflux conditions. The crude extract is then subjected to liquid-liquid partitioning to remove non-alkaloid components. Subsequent purification employs column chromatography with aluminum oxide (Al₂O₃) to separate alkaloid fractions based on polarity. Final isolation of homoharringtonine is achieved via silica gel chromatography, often using chloroform-methanol gradients for elution.

A critical challenge in plant-based extraction is the co-isolation of structurally similar alkaloids, such as harringtonine and isoharringtonine. To address this, high-performance liquid chromatography (HPLC) is utilized for precise separation, ensuring >95% purity in the final product.

Laboratory Synthesis Approaches

Key Starting Materials

Laboratory synthesis of homoharringtonine avoids reliance on plant sources and enables scalable production. The process begins with δ-methyl-δ-caprolactone (1) and ethanol, which undergo ring-opening reactions to form ethyl 5-methyl-4-hexenoate (2). This intermediate is condensed with diethyl oxalate to yield diethyl 2-(3-methyl-2-butenyl) malonate (3), followed by β-decarboxylation in aqueous dimethylsulfoxide (DMSO) with sodium chloride to generate 6-methyl-2-oxo-5-heptenoic acid ethyl ester (4).

Stepwise Reaction Pathway

The synthesis proceeds through the following sequence:

- Alkaline Hydrolysis : Compound 4 is hydrolyzed to 6-methyl-2-oxo-5-heptenoic acid (5).

- Oxalylation and Acylation : The carboxylic acid (5) is coupled with cephalotaxine, the non-esterified parent alkaloid, via a mixed anhydride method to form 6-methyl-2-oxo-5-heptenoic acid cephalomannine ester (6).

- Rafalmacky Reaction : Compound 6 undergoes intramolecular cyclization to yield methyl 2-hydroxy-2-(4-methyl-3-pentenyl) succinate cephalotaxine ester (7).

- Mercury-Mediated Hydroxylation : Final hydroxylation using mercuric acetate and subsequent mercury removal with sodium borohydride produces homoharringtonine.

This 12-step synthesis achieves an overall yield of ~8–12%, with purity validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying homoharringtonine purity. The validated method employs:

| Parameter | Specification |

|---|---|

| Column | Hypersil BDS (4.0 mm × 250 mm) |

| Mobile Phase | 0.0008 mol/L ammonium carbonate : Methanol (42:58) |

| Detection Wavelength | 290 nm |

| Flow Rate | 110 mL/min |

| Injection Volume | 20 μL |

Under these conditions, homoharringtonine elutes at 14.2 ± 0.5 minutes, with a detection limit of 0.1 μg/mL.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) identifies ester carbonyl (C=O) stretches at 1740 cm⁻¹ and hydroxyl (-OH) bands at 3450 cm⁻¹. NMR spectra confirm the presence of characteristic signals, including a triplet at δ 1.25 ppm (C-18 methyl group) and a doublet at δ 5.30 ppm (C-14 vinyl proton).

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Plant Extraction | - Utilizes renewable resources | - Low yield (0.01–0.05% dry weight) |

| - Preserves natural stereochemistry | - Time-intensive purification | |

| Laboratory Synthesis | - Scalable production | - Toxic reagents (e.g., mercury) |

| - Higher purity (>98%) | - Complex multi-step synthesis |

Plant-based methods remain favored for small-scale production of enantiopure homoharringtonine, while synthetic routes are prioritized for industrial applications despite environmental and safety concerns.

化学反应分析

反应类型: 米乐司他经历各种化学反应,包括:

氧化: 米乐司他可以被氧化生成不同的衍生物。

还原: 还原反应可以改变米乐司他中的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和烷基化剂等试剂.

主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可以生成羟基化衍生物,而还原可以生成脱氧化合物 .

科学研究应用

Clinical Applications in Hematological Malignancies

Homoharringtonine has been predominantly utilized in treating hematological malignancies, especially acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Its mechanisms of action include inducing apoptosis, inhibiting protein synthesis, and altering immune cell profiles.

Efficacy in Acute Myeloid Leukemia

Recent studies have demonstrated that Homoharringtonine exhibits potent anti-tumor effects in AML. For instance, a multicenter observational trial indicated that a Homoharringtonine-based induction regimen significantly improved complete remission rates and overall survival in pediatric AML patients compared to traditional therapies . The compound's ability to suppress cell growth and induce apoptosis has been linked to its modulation of various signaling pathways, including the SP1/TET1 axis, which is crucial for AML with FLT3 mutations .

Role in Chronic Myeloid Leukemia

Homoharringtonine has also shown effectiveness in CML treatment, particularly in patients who are resistant to other therapies. It has been reported that treatment with Homoharringtonine resulted in remission rates as high as 92% among CML patients . The development of semisynthetic derivatives like omacetaxine mepesuccinate has further enhanced its clinical utility, leading to FDA approval for specific CML cases .

Antiviral Properties

Emerging research suggests that Homoharringtonine may possess antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that it could inhibit viral replication, presenting a potential therapeutic avenue for COVID-19 treatment .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of Homoharringtonine. Its ability to modulate various cellular pathways may offer therapeutic benefits in neurodegenerative diseases, although this application requires further exploration .

Challenges and Future Directions

Despite its promising applications, several challenges hinder the widespread use of Homoharringtonine:

- Bioavailability : The compound exhibits low bioavailability, which limits its therapeutic effectiveness. Research is ongoing to develop advanced drug delivery systems, such as nanoparticles and liposomes, to enhance its bioavailability and targeting capabilities .

- Side Effects : Potential side effects associated with Homoharringtonine treatment need careful management to improve patient outcomes.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Hematological Malignancies | Acute Myeloid Leukemia | Improved remission rates; induces apoptosis |

| Chronic Myeloid Leukemia | High remission rates; effective against resistant cases | |

| Immune Modulation | Altering immune cell profiles | Enhanced anti-tumor immunity |

| Antiviral Properties | COVID-19 | Inhibits viral replication in vitro |

| Neuroprotective Effects | Potential use in neurodegenerative diseases | Modulates cellular pathways |

作用机制

米乐司他通过抑制蛋白质合成发挥作用。它与核糖体 A 位点结合,阻止多肽链的延伸。这种抑制会导致肿瘤细胞凋亡。 该化合物还靶向核苷酸还原酶的 M2 蛋白亚基,使酶失活并破坏 DNA 合成 .

类似化合物:

羟基脲: 另一种用于癌症治疗的蛋白质合成抑制剂。

甲氨蝶呤: 一种用于化疗的抗代谢物和抗叶酸药物。

环磷酰胺: 一种用于癌症治疗的烷化剂.

米乐司他的独特之处: 米乐司他的独特之处在于其双重作用机制,既靶向蛋白质合成又靶向 DNA 合成。 这种双重作用使其在诱导肿瘤细胞凋亡和克服对其他抗癌药物的耐药性方面特别有效 .

相似化合物的比较

Harringtonine

Harringtonine, a structural analogue of HHT, shares the cephalotaxine core but differs in the ester side chain (Figure 1). Both compounds inhibit protein synthesis, but differences in pharmacokinetics and binding affinity influence clinical utility:

- Mechanistic Specificity : Harringtonine shows rapid uptake in leukemic cells but lower retention in vincristine-resistant lines compared to HHT . HHT’s hydrophobic tail enhances ribosomal binding via interactions with U2506, improving stability and potency .

- Clinical Efficacy : Harringtonine demonstrated efficacy in early-phase leukemia trials but was overshadowed by HHT due to better tolerability and sustained responses in advanced CML .

- Synthesis : Harringtonine is naturally extracted, whereas semisynthetic HHT (using cephalotaxine from Cephalotaxus leaves) addresses scarcity and purity issues linked to natural sources .

Table 1: Key Differences Between HHT and Harringtonine

| Parameter | Homoharringtonine (HHT) | Harringtonine |

|---|---|---|

| Side Chain Structure | 5-methylhexanoyl ester | 4-methylpentanoyl ester |

| Ribosomal Binding | Stronger (U2506 interaction) | Moderate |

| Resistance Profile | Effective in TKI-resistant CML | Lower efficacy in resistant lines |

| Synthetic Availability | Semisynthetic production viable | Natural extraction dominant |

| Clinical Approval | FDA-approved for CML | Limited to experimental use |

Other Cephalotaxus Alkaloids

Cephalotaxine esters like neoharringtonine and deoxyharringtonine show variable antitumor activity:

- Neoharringtonine : Exhibits weaker protein synthesis inhibition but lower cytotoxicity, making it less favorable for leukemia .

- Deoxyharringtonine : Lacks a hydroxyl group in the side chain, reducing ribosomal binding and apoptotic induction compared to HHT .

Comparison with Functional Analogues

HDAC Inhibitors (e.g., Romidepsin)

While HHT targets translation, romidepsin (a histone deacetylase inhibitor) modulates gene expression. Both show selectivity in RRM2-knockdown screens, but HHT’s mechanism avoids HDAC-related cardiotoxicity .

Proteasome Inhibitors (e.g., Bortezomib)

HHT and bortezomib exhibit cytotoxicity in pancreatic cancer, but HHT’s ribosomal action provides synergy with taxanes (e.g., paclitaxel) in TNBC, unlike proteasome inhibitors .

Table 2: Functional Comparison with Non-Cephalotaxus Compounds

| Compound | Primary Target | Key Advantage | Limitation |

|---|---|---|---|

| HHT | Ribosomal A-site | Synergy with taxanes, low cardiac toxicity | Hematologic toxicity |

| Romidepsin | HDAC enzymes | Broad epigenetic modulation | Cardiotoxicity, fatigue |

| Bortezomib | Proteasome | Efficacy in myeloma | Neuropathy, resistance in solid tumors |

Research Findings and Clinical Data

Efficacy in Hematologic Malignancies

- AML: A meta-analysis of 1,218 patients showed HHT combined with cytarabine achieved complete remission in 68.3% of newly diagnosed AML cases .

- CML : Subcutaneous semisynthetic HHT (ssHHT) achieved major cytogenetic response in 77% of chronic-phase CML patients, with a median duration of 12.6 months .

常见问题

Basic Research Questions

Q. What are the primary mechanisms by which Homoharringtonine (HHT) exerts its antitumor effects, and how can these be experimentally validated?

- Mechanistic Insights : HHT inhibits protein synthesis by binding to the ribosomal A-site, blocking elongation steps . It also suppresses STAT3 phosphorylation (Tyr705) via IL-6/JAK1/STAT3 pathway inhibition, reducing anti-apoptotic proteins like MCL1 .

- Methodology :

- Use in vitro assays (e.g., MTT, colony formation) to quantify cytotoxicity and clonogenic survival .

- Validate STAT3 inhibition via Western blotting for phospho-STAT3 and downstream targets (e.g., Bcl-2 family proteins) .

- Employ flow cytometry with Annexin V/PI staining to confirm apoptosis induction .

Q. How should researchers design dose-response experiments for HHT in cancer cell lines?

- Experimental Design :

- Use a logarithmic dose range (e.g., 0.1–10 μM) to determine IC50 values. For example, HHT exhibits IC50 values of 0.7 μM (H1975) and 3.7 μM (A549) .

- Include time-course studies (24–72 hours) to assess kinetics of apoptosis and proliferation arrest .

- Normalize data to vehicle controls and validate with secondary assays (e.g., trypan blue exclusion for viability) .

Q. What are the standard in vivo models for evaluating HHT efficacy, and what endpoints are critical?

- Tumor volume reduction (caliper measurements) and survival analysis.

- Post-mortem analysis of STAT3 phosphorylation and apoptosis markers in tumor tissue .

- Monitor body weight to exclude systemic toxicity .

Advanced Research Questions

Q. How can contradictory data on HHT’s off-target effects (e.g., AKT/ERK pathways) be resolved?

- Case Study : HHT does not inhibit AKT1/2/3 or ERK1/2 phosphorylation in gefitinib-resistant lung cancer models , conflicting with earlier reports.

- Resolution Strategies :

- Use orthogonal assays (e.g., phospho-specific ELISA, kinase activity profiling).

- Compare cell lines with divergent genetic backgrounds (e.g., EGFR mutation status) .

- Apply statistical meta-analysis to reconcile dataset variability .

Q. What methodologies are recommended for synthesizing HHT analogs with improved pharmacokinetics?

- Synthetic Approaches :

- Modify the cephalotaxine core or ester side chain to enhance solubility or stability .

- Characterize analogs via NMR, HPLC-MS, and in vitro ADME assays (e.g., microsomal stability) .

- Key Data :

| Analog Modification | Bioactivity (IC50) | Solubility (µg/mL) |

|---|---|---|

| Parent HHT | 0.7–3.7 μM | 10–15 |

| Hydroxyl-substituted | 0.5–2.1 μM | 35–40 |

Q. How can researchers address challenges in quantifying HHT and its metabolites in biological matrices?

- Analytical Techniques :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Validate assays for specificity, matrix effects, and recovery in plasma/tissue homogenates .

Methodological Best Practices

Q. What controls are essential for HHT-related in vitro studies?

- Negative Controls : Vehicle-only treated cells (e.g., DMSO ≤0.1%).

- Positive Controls :

Q. How should researchers document experimental protocols to ensure reproducibility?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。